molecular formula C4H9NO2 B14494747 1-Hydroxy-1-(methylamino)propan-2-one CAS No. 64821-55-2

1-Hydroxy-1-(methylamino)propan-2-one

Cat. No.: B14494747
CAS No.: 64821-55-2
M. Wt: 103.12 g/mol
InChI Key: XSCYAVDAJZFUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-1-(methylamino)propan-2-one is a compound of significant interest in various scientific fields It is a synthetic cathinone, structurally related to ephedrine and methcathinone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(methylamino)propan-2-one can be synthesized through the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. The reaction is typically carried out in the presence of a catalyst such as platinum or palladium . The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of ephedrine or pseudoephedrine as starting materials. These compounds are oxidized using reagents like potassium permanganate or potassium dichromate in an acidic medium . The resulting product is then subjected to reductive amination to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-(methylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, potassium dichromate, and other strong oxidizing agents in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

1-Hydroxy-1-(methylamino)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on biological systems, including its stimulant properties and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(methylamino)propan-2-one involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, energy, and mood. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Properties

CAS No.

64821-55-2

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

1-hydroxy-1-(methylamino)propan-2-one

InChI

InChI=1S/C4H9NO2/c1-3(6)4(7)5-2/h4-5,7H,1-2H3

InChI Key

XSCYAVDAJZFUHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.